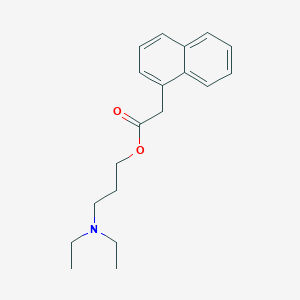

3-Diethylaminopropyl 2-naphthalen-1-ylacetate

Description

3-Diethylaminopropyl 2-naphthalen-1-ylacetate is an organonitrogen compound featuring a naphthalene core linked to an acetoxy ester group and a 3-diethylaminopropyl side chain. The tertiary amine group enhances solubility in polar solvents, while the naphthalene moiety contributes to π-π stacking interactions, making it relevant in materials science or as a bioactive intermediate.

Properties

CAS No. |

5437-28-5 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

3-(diethylamino)propyl 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C19H25NO2/c1-3-20(4-2)13-8-14-22-19(21)15-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12H,3-4,8,13-15H2,1-2H3 |

InChI Key |

OHHVOYGWFDRAHD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Naphthalen-1-ylacetic Acid with Diethylaminopropanol

The most common and direct synthetic route to 3-Diethylaminopropyl 2-naphthalen-1-ylacetate involves the esterification of 2-naphthalen-1-ylacetic acid with 3-diethylaminopropanol under acidic or coupling agent-mediated conditions.

-

- 2-naphthalen-1-ylacetic acid (carboxylic acid component)

- 3-diethylaminopropanol (alcohol component containing the diethylamino group)

Catalysts and Coupling Agents:

- Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) for classical esterification

- Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to promote ester bond formation under milder conditions

- Additives like 4-dimethylaminopyridine (DMAP) to increase reaction rate and yield

-

- Dichloromethane (methylene chloride) or dioxane as commonly used solvents for solubility and reaction control

-

- Room temperature stirring overnight or slight heating depending on catalyst and solvent

- Acidification and extraction steps to isolate the product

-

- Column chromatography on silica gel using hexane/ethyl acetate or methanol/ethyl acetate mixtures to obtain pure ester

$$

\text{2-naphthalen-1-ylacetic acid} + \text{3-diethylaminopropanol} \xrightarrow[\text{DMAP}]{\text{EDC, DCM, RT}} \text{this compound} + \text{Byproducts}

$$

This method yields the ester in approximately 70-90% yield, depending on exact conditions and purification.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated esterification is favored for its mild conditions and high selectivity. The process involves activating the carboxylic acid group of 2-naphthalen-1-ylacetic acid by forming an O-acylisourea intermediate, which then reacts with the diethylaminopropanol to form the ester.

- Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as the coupling agent

- Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the alcohol

- Reaction performed in dichloromethane or dimethylformamide (DMF) at room temperature overnight

- Work-up involves acidification with dilute hydrochloric acid, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure

- Final purification by silica gel chromatography

This method is well-documented and produces high-purity ester suitable for further synthetic applications.

Alternative Synthetic Routes and Optimization

Alternative approaches may involve:

- Using acid chlorides derived from 2-naphthalen-1-ylacetic acid to increase reactivity toward the alcohol

- Employing different solvents such as dioxane or tetrahydrofuran (THF) for solubility optimization

- Microwave-assisted reactions to reduce reaction times and improve yields (e.g., irradiation in isopropyl alcohol at 80 °C for 15 minutes)

- Variation in coupling agents or additives to minimize side reactions and improve stereochemical outcomes if chiral centers are present

Data Table Summarizing Preparation Methods

| Method | Reactants | Catalyst/Coupling Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct esterification | 2-naphthalen-1-ylacetic acid + 3-diethylaminopropanol | Acid catalyst (e.g., H2SO4) | Dioxane, DCM | Room temp or gentle heating | 60-80 | Classical method, longer reaction times |

| Carbodiimide-mediated coupling | 2-naphthalen-1-ylacetic acid + 3-diethylaminopropanol | EDC + DMAP | DCM, DMF | Room temp, overnight | 70-90 | Mild conditions, high selectivity |

| Acid chloride method | 2-naphthalen-1-ylacetyl chloride + 3-diethylaminopropanol | Triethylamine (base) | DCM | 0 °C to RT | 75-85 | More reactive intermediate, moisture sensitive |

| Microwave-assisted esterification | 2-naphthalen-1-ylacetic acid + 3-diethylaminopropanol | EDC or acid catalyst | Isopropyl alcohol | 80 °C, 15 min, microwave | Up to 90 | Rapid synthesis, energy efficient |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

Characteristic signals include aromatic protons from the naphthalene ring (around 7.3–8.2 ppm), methylene protons adjacent to the ester linkage, and signals corresponding to the diethylamino group (triplets and quartets for ethyl groups).Mass Spectrometry (MS):

Molecular ion peak consistent with molecular weight ~299.4 g/mol confirms the ester formation. Fragmentation patterns typically show loss of diethylamino or naphthylacetate moieties.Infrared Spectroscopy (IR):

Strong ester carbonyl stretch around 1735 cm⁻¹, C–N stretches from the diethylamino group, and aromatic C–H stretches are observed.Purity Assessment: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) confirms purity post-chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 3-diethylaminopropyl 2-naphthalen-1-ylacetate undergoes hydrolysis under acidic or basic conditions, yielding 1-naphthaleneacetic acid and 3-diethylaminopropanol.

Table 1: Hydrolysis Reaction Conditions and Products

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Nucleophilic Substitution at the Amine Group

The tertiary diethylamino group participates in alkylation and acylation reactions.

Table 2: Substitution Reactions of the Diethylamino Group

-

Key Observation : Alkylation enhances the compound’s solubility in polar solvents, while acylation stabilizes the amine against oxidation .

Transition Metal-Catalyzed Coupling Reactions

The naphthalene moiety enables participation in palladium-catalyzed cross-coupling reactions.

Table 3: Heck Reaction with Aryl Halides

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by coordination of the naphthalene π-system and reductive elimination .

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthalene ring undergoes nitration and sulfonation.

Table 4: EAS Reactions of the Naphthalene Ring

| Reaction | Reagents/Conditions | Position Selectivity | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | α-position (1-) | 1-Nitro-2-naphthaleneacetate | |

| Sulfonation | H₂SO₄, 60°C | β-position (2-) | 2-Sulfo-1-naphthaleneacetate |

-

Regioselectivity : Nitration favors the α-position due to kinetic control, while sulfonation stabilizes the β-product thermodynamically .

Oxidation and Reduction Pathways

Scientific Research Applications

Pharmacological Properties

3-Diethylaminopropyl 2-naphthalen-1-ylacetate is structurally related to several pharmacologically active compounds. Its derivatives exhibit a range of biological activities, including:

- Antimicrobial : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer : The compound may influence pathways involved in tumor growth and metastasis, making it a candidate for further research in cancer therapeutics.

- Analgesic : Its potential as a pain reliever is being explored, particularly in the context of chronic pain management.

Synthetic Strategies

The synthesis of this compound typically involves:

- Functional Group Manipulation : Modifying the diethylamino group to enhance biological activity.

- Scaffold Hopping : Exploring variations in the naphthalene structure to discover new analogs with improved efficacy.

Therapeutic Applications

Research indicates that derivatives of this compound can be developed into drugs targeting:

- Infectious Diseases : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.

- CNS Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions.

Case Studies

Several studies have documented the successful application of similar compounds in clinical settings:

- A study highlighted the use of dimethylamine derivatives in FDA-approved drugs for treating peptic ulcers and CNS diseases, demonstrating the therapeutic potential of compounds with similar structures .

- Another investigation focused on the anticancer effects of naphthalene derivatives, showing promising results in inhibiting tumor growth .

Biochemical Studies

This compound can also serve as a valuable tool in biochemical research:

- Molecular Imaging : Its unique structure allows it to be used in imaging techniques to study biological processes at the molecular level.

- Drug Delivery Systems : The compound's properties may facilitate the design of novel drug delivery methods, enhancing the bioavailability of therapeutic agents.

Summary of Findings

The applications of this compound span multiple domains, from medicinal chemistry to practical drug development and research methodologies. Its potential as an antimicrobial, anticancer agent, and a tool for drug delivery systems makes it an intriguing subject for further study.

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer, Analgesic | Structure-activity relationships |

| Drug Development | Treatment for infectious diseases, CNS disorders | Clinical trials and efficacy studies |

| Research Tool | Molecular imaging, Drug delivery systems | Biochemical pathway investigations |

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-diethylaminopropyl 2-naphthalen-1-ylacetate with analogous compounds, focusing on structural motifs, synthesis routes, and functional properties.

3-Diethylaminopropyl Cinnamate (CAS 538-66-9)

- Structural Differences : Replaces the naphthalen-1-ylacetate group with a cinnamate (phenyl acrylate) moiety.

Naphthalen-1-ylmethyl 2-Cyanoacetate (CAS 143659-34-1)

- Structural Differences: Features a cyanoacetate ester instead of the diethylaminopropyl-acetate chain .

- Reactivity: The cyano group introduces electron-withdrawing effects, increasing susceptibility to nucleophilic attack. This contrasts with the electron-donating diethylamino group in the target compound, which may stabilize intermediates in synthesis.

- Applications: Likely used as a precursor in polymer or agrochemical synthesis due to its reactive cyano moiety.

Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (e.g., 6a-m)

- Structural Differences : Incorporates a triazole ring and acetamide group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Synthesis : Prepared via click chemistry, a modular method contrasting with the Hofmann-derived synthesis of the target compound.

1-(3-Diethylaminopropyl)tetrazole

- Structural Differences : Replaces the ester-naphthalene system with a tetrazole ring, a nitrogen-rich heterocycle .

- Applications: Tetrazoles are used as bioisosteres for carboxylic acids in drug design. The diethylaminopropyl chain may enhance membrane permeability, a property shared with the target compound.

Tabulated Comparison of Key Properties

Research Findings and Functional Insights

- In contrast, cyanoacetate derivatives exhibit electron-deficient centers, favoring nucleophilic reactions .

- Thermochemical Stability : Density-functional theory (DFT) studies, such as those employing the B3LYP functional, could model the stability of these compounds. Exact exchange terms in DFT improve accuracy for systems with aromatic and amine interactions .

- Biological Compatibility: The tertiary amine in 3-diethylaminopropyl derivatives may enhance blood-brain barrier penetration, a trait exploited in drug design. However, ester groups (as in the target compound) are prone to hydrolysis, limiting oral bioavailability compared to amide analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3-diethylaminopropyl 2-naphthalen-1-ylacetate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between substituted alkynes and azides. Key steps include:

- Preparation of naphthol-derived alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) using propargyl bromide and KCO in DMF .

- Reaction with azides (e.g., 2-azido-N-phenylacetamide derivatives) under Cu(OAc) catalysis in a tert-butanol/water solvent system .

- Progress monitoring via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying (NaSO), and recrystallization in ethanol .

- Analytical Validation : IR spectroscopy (C=O, C-O stretches), H/C NMR (structural confirmation), and HRMS for molecular weight verification .

Q. How can researchers optimize reaction conditions for synthesizing naphthalene-derived intermediates?

- Methodological Answer : Use factorial design of experiments (DoE) to evaluate variables like catalyst loading, solvent ratio, and temperature. For example:

- Apply a 2 factorial design to minimize trial runs while assessing interactions between parameters .

- Optimize copper catalyst concentration (e.g., 10 mol% Cu(OAc)) and solvent polarity (tert-butanol/water, 3:1) to maximize yield .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O at 1671–1682 cm, C-O at 1209–1303 cm) .

- NMR : H NMR (e.g., triazole proton at δ 8.36 ppm) and C NMR (e.g., carbonyl carbon at δ 165.0 ppm) for structural elucidation .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 404.1348 for CHNO) .

Advanced Research Questions

Q. How can computational modeling enhance the design of naphthalene-based acetamide derivatives?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways:

- Simulate transition states and intermediates for 1,3-dipolar cycloaddition to prioritize viable synthetic routes .

- Use software (e.g., Gaussian, ORCA) to calculate thermodynamic parameters (ΔG, ΔH) and optimize regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?

- Methodological Answer :

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly in crowded aromatic regions .

- Cross-validate with X-ray crystallography or high-resolution mass spectrometry when NMR alone is insufficient .

Q. How can membrane separation technologies improve purification of polar intermediates?

- Methodological Answer :

- Employ nanofiltration membranes (MWCO 200–500 Da) to separate unreacted azides or copper residues from acetamide products .

- Optimize solvent resistance (e.g., ethyl acetate compatibility) and transmembrane pressure to maximize purity .

Q. What safety protocols are essential for handling reactive intermediates like propargyl bromide?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) during alkyne synthesis to mitigate inhalation risks .

- Store propargyl bromide in inert, flame-resistant containers and implement spill containment measures .

Methodological Frameworks

Q. How to integrate reaction path search algorithms into experimental workflows?

- Methodological Answer :

- Combine automated reaction screening (e.g., ICReDD’s computational platform) with robotic liquid handling systems to test predicted conditions .

- Use cheminformatics tools (e.g., RDKit) to generate reaction networks and identify low-energy pathways .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.